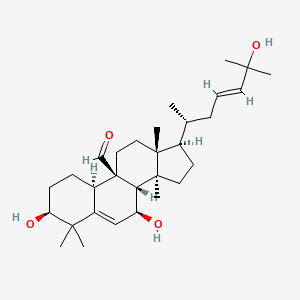

3,7,25-Trihydroxycucurbita-5,23-dien-19-al

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAXRIQADLDGOJ-TZFKRHLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deconstructing a Cucurbitane: A Technical Guide to the Structure Elucidation of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al

Foreword: The imperative of structural integrity in drug discovery

For researchers, scientists, and professionals in drug development, the precise structural characterization of a novel natural product is the bedrock upon which all subsequent pharmacological investigation is built. An unambiguous assignment of molecular architecture is not merely an academic exercise; it is a critical prerequisite for understanding mechanism of action, designing synthetic analogues, and ensuring the safety and efficacy of potential therapeutic agents. This guide provides an in-depth, technical walkthrough of the multifaceted process required to elucidate the structure of a complex cucurbitane-type triterpenoid, 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al, a compound of significant interest isolated from the medicinal plant Momordica charantia[1][2]. Our narrative will move beyond a simple recitation of methods to explore the scientific rationale and logical connectivity between disparate datasets, offering a holistic view of modern structure elucidation.

The Genesis: Isolation of the Target Compound

The journey to structural enlightenment begins with the isolation of the pure compound from its natural matrix. 3,7,25-Trihydroxycucurbita-5,23-dien-19-al is typically extracted from the whole plant, stems, or fruit of Momordica charantia[1][2][3]. The choice of extraction and purification methodology is paramount, as it must efficiently liberate the target molecule while preserving its structural integrity.

Protocol 1: A Typical Isolation Workflow

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane to remove non-polar lipids, followed by ethyl acetate, and finally methanol to capture the moderately polar triterpenoids.

-

Solvent Partitioning: The crude methanol extract is then suspended in water and partitioned against a series of immiscible organic solvents (e.g., ethyl acetate, n-butanol). This step serves to fractionate the complex mixture based on polarity, concentrating the triterpenoids in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The bioactive fractions are subjected to multiple rounds of chromatography.

-

Silica Gel Column Chromatography: Initial separation is often achieved on a silica gel column, eluting with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase such as methanol-water or acetonitrile-water to yield the pure, isolated compound. The purity is then verified by analytical HPLC.

-

The rationale for this multi-step process is the systematic reduction of complexity. Each step enriches the concentration of the target compound, removing impurities that would interfere with subsequent spectroscopic analysis.

Fig 1. General workflow for the isolation of the target compound.

The Blueprint: Unveiling the Molecular Formula and Unsaturation

With the pure compound in hand, the first analytical step is to determine its molecular formula. This is achieved with high-resolution mass spectrometry, a technique that provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

-

Data Interpretation: For this compound, HR-ESI-MS analysis reveals a molecular ion peak which establishes the molecular formula as C₃₀H₄₈O₄.

-

Degree of Unsaturation: The molecular formula is used to calculate the degree of unsaturation (double bond equivalents), which provides the first clue to the presence of rings and/or double bonds. The formula for this calculation is: DBE = C - H/2 + N/2 + 1 For C₃₀H₄₈O₄, the DBE is 30 - 48/2 + 0/2 + 1 = 7. This value of seven indicates a combination of rings and double bonds within the molecule, which is consistent with a tetracyclic triterpenoid skeleton (4 rings) containing additional unsaturations.

Assembling the Pieces: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon skeleton and the connectivity of protons, effectively building the molecule piece by piece. The structure of the compound was determined by comparing its spectroscopic data with those reported in the literature[2].

Foundational Spectra: ¹H and ¹³C NMR

-

¹H NMR: This spectrum provides information about the chemical environment of each proton. Key signals for this molecule include:

-

An aldehyde proton signal.

-

Signals for protons on double bonds (olefinic protons).

-

Signals for protons attached to carbons bearing hydroxyl groups (carbinol protons).

-

A series of complex, overlapping signals in the aliphatic region, corresponding to the tetracyclic core.

-

Several sharp singlet signals corresponding to methyl groups.

-

-

¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. For our target compound, the ¹³C spectrum shows 30 distinct carbon signals, confirming the molecular formula. Key signals include:

-

A downfield signal for the aldehyde carbonyl carbon.

-

Four signals in the olefinic region (corresponding to two C=C double bonds).

-

Three signals for carbons attached to hydroxyl groups.

-

Signals for several quaternary carbons and methyl groups, characteristic of the cucurbitane skeleton.

-

Establishing Connectivity: 2D NMR Experiments

While 1D NMR identifies the pieces, 2D NMR shows how they connect. A suite of 2D experiments is required to assemble the full structure.

}

Fig 2. The interplay of 2D NMR experiments in structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other, typically on adjacent carbons.

-

Interpretation: Cross-peaks in the COSY spectrum reveal ¹H-¹H spin systems. For example, this experiment would allow tracing the connectivity from H-1 through H-2 to H-3, and separately, the spin system in the side chain.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which proton is directly attached to which carbon.

-

Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This allows for the definitive assignment of many carbon resonances based on their attached, and more easily assigned, proton signals.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.

-

Interpretation: HMBC correlations are used to connect the spin systems identified by COSY. Crucially, correlations from protons to quaternary carbons are observed, which allows the entire molecular framework to be pieced together. For instance, the protons of the angular methyl groups (C-28, C-29, C-30) will show correlations to several nearby carbons, acting as anchor points to link the different rings of the steroid nucleus. The correlation from the aldehyde proton (H-19) to carbons C-9, C-10, and C-11 is key to placing the aldehyde group.

-

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

-

Purpose: To determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity.

-

Interpretation: Cross-peaks in a NOESY or ROESY spectrum indicate spatial proximity. For example, observing a NOE between the proton at C-7 and one of the methyl groups at C-4 can help establish their relative orientation (i.e., whether they are on the same face or opposite faces of the ring system). The β-orientation of the hydroxyl groups at C-3 and C-7 is confirmed through these spatial correlations.

-

Synthesizing the Data: A Step-by-Step Assembly

The elucidation is a process of logical deduction, using the data from these experiments in concert:

-

Identify Spin Systems: COSY data is used to identify isolated fragments of the molecule where protons are coupled.

-

Assign Carbons: HSQC data is used to assign the carbon signals for all protonated carbons within these fragments.

-

Connect the Fragments: HMBC is the key. Correlations from well-defined proton signals (like methyl singlets or olefinic protons) to carbons in other fragments or to quaternary carbons are used to link the pieces together. For example, HMBC correlations from the C-18 methyl protons will link to C-12, C-13, C-14, and C-17, firmly establishing the D-ring and its connection to the C-ring.

-

Determine Relative Stereochemistry: NOESY/ROESY data is used to establish the 3D arrangement of the atoms, confirming chair/boat conformations of the rings and the axial/equatorial positions of substituents.

Data Summary

The following tables summarize the key quantitative data used in the structure elucidation of this compound.

Table 1: Key Spectroscopic Data

| Data Type | Result | Interpretation |

| HR-ESI-MS | Molecular Ion corresponding to C₃₀H₄₈O₄ | Establishes molecular formula |

| UV λₘₐₓ | ~230-240 nm | Suggests the presence of a conjugated diene system |

| IR (cm⁻¹) | ~3400 (broad), ~1715, ~1650 | OH stretch, C=O (aldehyde) stretch, C=C stretch |

| ¹³C NMR | 30 Carbon Signals | Confirms carbon count from molecular formula |

| ¹H NMR | Signals for aldehyde, olefinic, carbinol protons | Identifies key functional groups |

Table 2: Representative ¹³C and ¹H NMR Assignments (in Pyridine-d₅)

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. This table represents typical values for this class of compound.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) |

| 3 | ~78.0 | ~3.25 (dd) | C-1, C-2, C-4, C-5, C-28, C-29 |

| 5 | ~140.0 | - | - |

| 6 | ~121.0 | ~5.80 (d) | C-4, C-5, C-7, C-8, C-10 |

| 7 | ~72.0 | ~4.50 (t) | C-5, C-6, C-8, C-9, C-14 |

| 19 | ~205.0 | ~9.70 (s) | C-1, C-9, C-10, C-11 |

| 23 | ~125.0 | ~5.60 (m) | C-22, C-24, C-25 |

| 24 | ~135.0 | ~5.55 (m) | C-22, C-23, C-25, C-26, C-27 |

| 25 | ~71.0 | - | - |

| 26 | ~30.0 | ~1.30 (s) | C-24, C-25, C-27 |

| 27 | ~30.0 | ~1.30 (s) | C-24, C-25, C-26 |

| 30 | ~21.0 | ~1.05 (s) | C-8, C-13, C-14, C-15 |

Conclusion: From Spectrum to Structure

The elucidation of the structure of this compound is a testament to the power of a coordinated analytical approach. It begins with meticulous isolation and culminates in the logical synthesis of data from multiple spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, allows for the complete assembly of the carbon skeleton and the determination of its relative stereochemistry. Each experiment provides a unique piece of the puzzle, and it is only by understanding the causality behind each experimental choice and the logical flow of data interpretation that the final, unambiguous structure can be confidently assigned. This foundational knowledge is indispensable for any further research into the promising therapeutic applications of this complex natural product.

References

- 1. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitane-type triterpenoids from the stems of momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

Tricin (TCD): A Technical Guide to Its Natural Sources and a Methodological Approach to Isolation, with a Profile of Momordica charantia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavone that has garnered significant scientific interest for its diverse bioactive properties, including its role as a key component in monocot lignification and its potential as a cancer chemopreventive agent.[1][2] This technical guide provides a comprehensive overview of Tricin's chemical properties, biosynthesis, and widespread natural occurrence. While Momordica charantia (Bitter Melon) is a well-known source of various bioactive flavonoids and cucurbitane-type triterpenoids, current scientific literature prominently identifies Tricin in plants of the Poaceae family, such as rice, wheat, and bamboo.[3][4] This guide addresses this distinction by presenting a robust, field-proven methodology for the isolation and purification of Tricin from a verified botanical source, alongside a phytochemical profile of Momordica charantia to accurately inform researchers. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and scientific integrity.

The Flavone Tricin: A Comprehensive Profile

Chemical Identity and Physicochemical Properties

Tricin, a member of the flavonoid class, is systematically named 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one.[5] Its structure features a flavone backbone with methoxy groups at the C3′ and C5′ positions and hydroxyl groups at C5, C7, and C4′. This O-methylation pattern is crucial, as it enhances the compound's metabolic stability and intestinal absorption compared to its non-methylated counterpart, tricetin.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O₇ | [1][6] |

| Molar Mass | 330.29 g/mol | [6][7] |

| CAS Number | 520-32-1 | [1][6] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 285-287 °C | [5] |

| Solubility | Moderate solubility in polar organic solvents (methanol, ethanol); limited in water. | [5] |

| UV Absorption Maxima | ~254 nm and ~350 nm (in methanol) | [5] |

Biosynthesis of Tricin

Tricin biosynthesis is a sophisticated process derived from two primary metabolic routes: the phenylpropanoid and the polyketide pathways.[7][8] The synthesis begins with p-coumaroyl-CoA, which is converted through a series of enzymatic actions involving chalcone synthase and chalcone isomerase to produce the flavanone naringenin.[9] Naringenin is a central precursor for most flavonoids. It is subsequently desaturated to apigenin. From apigenin, sequential hydroxylation and O-methylation steps, mediated by enzymes like flavonoid 3',5'-hydroxylase and O-methyltransferases, lead to the final structure of Tricin.[7]

Natural Sources and Occurrence

Predominance in the Poaceae Family

Tricin and its derivatives are widely distributed, yet they are hallmark compounds of the monocot family Poaceae (grasses).[3] Significant quantities are found in staple cereal crops, making it a component of the human diet.

| Plant Source | Common Name | Primary Location of Tricin | Reference(s) |

| Oryza sativa | Rice | Bran, Husks, Leaves | [7][10] |

| Triticum aestivum | Wheat | Straw, Bran | [9] |

| Saccharum officinarum | Sugarcane | Whole Plant | [7][9] |

| Avena sativa | Oat | Bran | [9] |

| Various species | Bamboo | Leaves | [2] |

| Zea mays | Maize | Whole Plant | [9] |

Evaluating Tricin in Momordica charantia

Momordica charantia, commonly known as bitter melon, is extensively studied for its rich and diverse phytochemical profile, which is linked to its traditional use in managing diabetes and other conditions.[4][11] Its primary bioactive constituents include:

-

Cucurbitane-type Triterpenoids: A large group of compounds like momordicosides, karavilosides, and charantin, which are often credited with the plant's hypoglycemic effects.[4][12][13]

-

Lectins and Steroidal Glycosides: Proteins and other glycosidic compounds with various biological activities.[14][15]

-

Flavonoids: M. charantia is a source of various flavonoid compounds.[16][17][18]

However, despite its richness in flavonoids, the current body of scientific literature does not identify Momordica charantia as a primary or significant source of Tricin. Extensive phytochemical analyses of bitter melon have focused on other classes of compounds. Therefore, researchers seeking to isolate Tricin should focus on established sources, particularly from the Poaceae family.

Isolation and Purification of Tricin from a Verified Source: Bamboo Leaves

This section details a robust protocol for isolating high-purity Tricin, adapted from methodologies proven effective for bamboo leaves (Phyllostachys species), a rich and readily available source.[2][19] The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow

The overall strategy involves a multi-stage process that begins with a crude extraction and progresses through several chromatographic steps to achieve high purity, culminating in crystallization.

Detailed Step-by-Step Protocol

3.2.1. Pre-Extraction: Material Preparation and Defatting

-

Rationale: The initial plant matrix contains lipids and chlorophyll, which can interfere with subsequent extraction and chromatographic steps by co-eluting with the target compound and fouling columns. A non-polar solvent like hexane is used to selectively remove these components without dissolving the more polar Tricin.[8]

-

Methodology:

-

Obtain commercially available dried bamboo leaves or dry fresh leaves at 40-60°C until brittle.

-

Grind the dried leaves into a fine powder (approx. 40-60 mesh).

-

Pack the powder into a Soxhlet apparatus and extract with n-hexane for 6-8 hours or until the solvent runs clear.

-

Discard the hexane extract. Air-dry the defatted plant powder to remove residual solvent.

-

3.2.2. Extraction: Aqueous Ethanol Extraction

-

Rationale: Tricin is moderately polar and shows good solubility in aqueous ethanol. This solvent system is efficient, cost-effective, and less toxic than alternatives like pure methanol. The water component helps to swell the plant material, improving solvent penetration.

-

Methodology:

-

Macerate the defatted powder in 70-80% aqueous ethanol (v/v) at a 1:10 solid-to-solvent ratio (w/v).

-

Stir the mixture at room temperature for 24 hours. Alternatively, use reflux extraction at 60-70°C for 2-3 hours for faster extraction.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to maximize yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at <50°C to obtain a crude aqueous concentrate.

-

3.2.3. Purification Step I: Macroporous Resin Column Chromatography

-

Rationale: Macroporous resins (e.g., polystyrene AB-8 or HPD-300) are excellent for capturing medium-polarity compounds like flavonoids from aqueous solutions while allowing highly polar impurities (sugars, salts) to pass through.[2][20] A subsequent ethanol gradient then selectively elutes the bound flavonoids.

-

Methodology:

-

Pack a glass column with pre-activated AB-8 resin.

-

Load the crude aqueous concentrate onto the column at a slow flow rate (e.g., 2 bed volumes/hour).

-

Wash the column with deionized water (approx. 5 bed volumes) to remove polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).

-

Collect fractions and analyze each using Thin Layer Chromatography (TLC) or analytical HPLC to identify the Tricin-rich fractions (typically eluting at 40-60% ethanol).

-

Pool the Tricin-rich fractions and concentrate to dryness.

-

3.2.4. Purification Step II: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Rationale: Prep-HPLC provides high-resolution separation required to isolate Tricin from other structurally similar flavonoids that co-eluted from the resin column. A reversed-phase C18 column is used, separating compounds based on their hydrophobicity.

-

Methodology:

-

Dissolve the dried Tricin-rich fraction in a minimal amount of HPLC-grade methanol.

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1-1% acetic acid to improve peak shape) is effective. A typical condition is 30% (v/v) acetonitrile in 1% (v/v) aqueous acetic acid.[2][19]

-

Monitor the eluent at 350 nm, the λmax for Tricin.

-

Collect the peak corresponding to the retention time of a Tricin standard.

-

Combine the pure fractions and remove the organic solvent via rotary evaporation.

-

3.2.5. Final Step: Crystallization

-

Rationale: Crystallization is a final polishing step to obtain highly pure, stable Tricin. The "drowning-out" method involves dissolving the compound in a good solvent and then adding an anti-solvent to reduce its solubility, forcing crystallization.[19]

-

Methodology:

-

Lyophilize the aqueous solution from the HPLC step to obtain a fluffy powder.

-

Dissolve this powder in a small volume of methanol.

-

Slowly add this solution to a larger volume of cold deionized water with stirring.

-

Tricin will precipitate out of the solution. Allow the suspension to stand at 4°C for several hours to maximize crystal formation.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the isolated compound is a critical final step.

| Technique | Purpose | Expected Results for Tricin |

| Analytical HPLC-DAD | Purity assessment and quantification | A single sharp peak with a purity >99% at a characteristic retention time. UV spectrum shows maxima at ~254 and ~350 nm.[5][15][21] |

| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]⁺ ion at m/z 331.07.[10] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR spectra will match the established chemical shifts for the Tricin structure. ³¹P NMR can also be used for quantifying hydroxyl groups.[22] |

Conclusion

Tricin is a flavonoid of significant scientific importance, with its primary natural sources being plants of the grass family (Poaceae). This guide clarifies that while Momordica charantia is a valuable source of other bioactive compounds, it is not a documented source of Tricin. For researchers and drug development professionals, this distinction is critical for the efficient allocation of resources. The detailed, multi-step protocol provided for the isolation of Tricin from bamboo leaves represents a reliable and scalable method, integrating rational choices in solvent and chromatography selection. By following this self-validating workflow and employing rigorous analytical characterization, laboratories can confidently produce high-purity Tricin for further preclinical and clinical investigation.

References

- 1. Tricin | C17H14O7 | CID 5281702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation and purification of tricin from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]

- 5. webqc.org [webqc.org]

- 6. Tricin | 520-32-1 | FD35318 | Biosynth [biosynth.com]

- 7. Tricin - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lectin from the Seeds of Wild Bitter Gourd (Momardica Charantia L. Var. Jhalri): Isolation and Partial Charactrization – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extraction of Flavonoid Compound of Bitter Melon (<i>Momordica charantia</i> L.) Fruit and Leaves Using the… [ouci.dntb.gov.ua]

- 17. Extraction of Flavonoid Compound of Bitter Melon (Momordica charantia L.) Fruit and Leaves Using the Soxhlet Method in Different Types of Solvent | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Bioactivity of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Unique Cucurbitane Triterpenoid

In the ever-evolving landscape of natural product research, cucurbitane-type triterpenoids have emerged as a class of compounds with significant and diverse pharmacological activities.[1] Among these, 3,7,25-Trihydroxycucurbita-5,23-dien-19-al, a prominent member isolated from plants of the Cucurbitaceae family such as bitter melon (Momordica charantia), stands out for its multifaceted therapeutic promise.[1][2] This technical guide provides a comprehensive review of the current state of knowledge regarding the bioactivity of this compound, with a focus on its anti-cancer, anti-diabetic, and anti-inflammatory properties. By delving into the underlying mechanisms of action and detailing the experimental methodologies used to elucidate them, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing natural product.

I. Foundational Understanding: Structure and Sourcing

This compound, hereafter referred to as TCD, possesses the characteristic tetracyclic cucurbitane skeleton.[1] Its structure is distinguished by hydroxyl groups at positions 3, 7, and 25, a dien system at carbons 5 and 23, and an aldehyde group at position 19.[1] TCD can be isolated from various parts of Momordica charantia, including the vines, leaves, and fruits, through solvent extraction followed by chromatographic purification.[2]

II. Anti-Cancer Activity: A Multi-pronged Approach to Combatting Malignancy

TCD has demonstrated significant antiproliferative effects against various cancer cell lines, particularly in breast cancer.[3] Its mechanism of action is not limited to a single target but rather involves the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

A. Mechanism of Action: Orchestrating Cancer Cell Demise

Research has shown that TCD exerts its anti-cancer effects through a combination of apoptosis induction and the promotion of cytoprotective autophagy.[3] Key molecular events include:

-

Downregulation of Akt-NF-κB Signaling: The Akt/NF-κB pathway is a crucial regulator of cell survival, and its aberrant activation is a hallmark of many cancers. TCD has been shown to repress this pathway, thereby sensitizing cancer cells to apoptosis.[3]

-

Activation of p38 MAPK and p53: The p38 mitogen-activated protein kinase (MAPK) and p53 tumor suppressor pathways play pivotal roles in inducing cell cycle arrest and apoptosis in response to cellular stress. TCD activates both of these pathways, further contributing to its anti-cancer effects.[3]

-

Generation of Reactive Oxygen Species (ROS): TCD treatment leads to an increase in intracellular ROS levels. While high levels of ROS can be detrimental, in the context of cancer therapy, a moderate increase can trigger apoptotic cell death.[3]

-

Inhibition of Histone Deacetylase (HDAC) Expression: HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer. By downregulating HDAC expression, TCD can alter the epigenetic landscape of cancer cells, leading to the expression of tumor suppressor genes.[3]

The interplay of these mechanisms is visualized in the following signaling pathway diagram:

Caption: TCD's multi-target anti-cancer mechanism.

B. Quantitative Assessment of Anti-Proliferative Activity

The cytotoxic potential of TCD has been quantified using the MTT assay, a colorimetric assay that measures cell metabolic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a standardized measure of its potency.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 72 | 19 |

| MDA-MB-231 | Breast Cancer | 72 | 23 |

| SAS | Human Oral Cancer | 24 | >40 (limited potential at 20µM, higher at 40µM) |

Data compiled from research articles.[3]

C. Experimental Workflow: From Cell Culture to Mechanistic Insights

A robust investigation into the anti-cancer properties of TCD involves a series of well-defined experimental protocols. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

Caption: Experimental workflow for TCD anti-cancer evaluation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of TCD (typically in a serial dilution) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

III. Anti-Diabetic Activity: A Novel Approach to Glycemic Control

Recent studies have highlighted the potential of TCD as an anti-diabetic agent, primarily through its action as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligand.[4][5] PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.

A. Mechanism of Action: Mimicking the Effects of Insulin Sensitizers

TCD's anti-diabetic effects are mediated by its ability to activate PPARγ, leading to a cascade of downstream events that improve glucose homeostasis.[4][5]

-

PPRE Transcriptional Activity: As a PPARγ ligand, TCD induces the transcriptional activity of the Peroxisome Proliferator Response Element (PPRE), a DNA sequence found in the promoter region of PPARγ target genes.[4][5]

-

Adipocyte Differentiation: TCD has been shown to induce the differentiation of pre-adipocytes into adipocytes, albeit to a lesser extent than full agonists like rosiglitazone.[4][5]

-

Upregulation of PPARγ Target Genes: Treatment with TCD leads to the increased expression of PPARγ target genes involved in glucose and lipid metabolism, such as AP2, adiponectin, LPL, and CD34.[4][5]

-

Glut4 Translocation and Glucose Uptake: A key outcome of PPARγ activation by TCD is the increased translocation of the glucose transporter 4 (Glut4) to the cell membrane in muscle cells. This enhances the uptake of glucose from the bloodstream, thereby lowering blood glucose levels.[4][5]

The signaling pathway for TCD's anti-diabetic activity is illustrated below:

Caption: TCD's anti-diabetic mechanism via PPARγ activation.

B. Experimental Workflow: Assessing Anti-Diabetic Potential

The evaluation of TCD's anti-diabetic properties requires a combination of molecular and cellular assays.

Caption: Workflow for evaluating TCD's anti-diabetic effects.

-

Cell Culture: Culture muscle cells (e.g., C2C12 myotubes) in a 96-well black, clear-bottom plate.

-

Serum Starvation: Once cells reach confluence, starve them in serum-free medium for 2-4 hours.

-

Compound Treatment: Treat the cells with TCD at various concentrations for a specified period (e.g., 24 hours). Include a positive control (e.g., insulin) and a vehicle control.

-

2-NBDG Incubation: Wash the cells with PBS and then incubate with a medium containing 2-NBDG (a fluorescent glucose analog) for 30-60 minutes.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Normalize the fluorescence intensity to the protein content in each well and express the results as a percentage of the control.

IV. Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

TCD has been shown to possess significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.[2] Its mechanism of action involves the modulation of key inflammatory pathways.

A. Mechanism of Action: Suppressing Pro-inflammatory Mediators

The anti-inflammatory effects of TCD are attributed to its ability to inhibit the production of pro-inflammatory mediators and activate antioxidant response pathways.[2]

-

Inhibition of the IKK/NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, TCD inhibits the inhibitor kappa B kinase (IKK)/nuclear factor-κB (NF-κB) pathway. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS).[2]

-

Activation of the Nrf2/HO-1/GCLM Pathway: TCD enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of its downstream targets, heme oxygenase-1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM), which have cytoprotective and anti-inflammatory functions. This activation is mediated through the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways.[2]

The signaling pathway for TCD's anti-inflammatory activity is depicted below:

Caption: Anti-inflammatory mechanism of TCD.

B. Experimental Workflow: Investigating Anti-Inflammatory Effects

A typical workflow to assess the anti-inflammatory properties of TCD is as follows:

Caption: Workflow for assessing TCD's anti-inflammatory activity.

V. Antimicrobial Activity: An Area for Future Exploration

While cucurbitane-type triterpenoids, in general, have been reported to possess antimicrobial properties, specific studies on the antimicrobial activity of this compound are limited.[6] Extracts from Momordica charantia have shown activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis, as well as the fungus Candida albicans.[7][8][9][10] However, the specific contribution of TCD to this activity has not been fully elucidated.

Future research should focus on determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of purified TCD against a panel of clinically relevant microorganisms. Mechanistic studies could explore its effects on microbial cell membrane integrity, biofilm formation, and essential enzymatic activities.

VI. Conclusion and Future Directions

This compound is a promising natural product with a remarkable breadth of biological activities. Its multi-targeted approach to inhibiting cancer cell growth, its novel mechanism for improving glycemic control, and its potent anti-inflammatory effects underscore its therapeutic potential. The detailed experimental workflows and protocols provided in this guide offer a framework for researchers to further investigate and validate these activities.

Future research should aim to:

-

Conduct in vivo studies to confirm the efficacy and safety of TCD in animal models of cancer, diabetes, and inflammatory diseases.

-

Elucidate the structure-activity relationships of TCD and its analogs to guide the synthesis of more potent and selective derivatives.

-

Investigate the pharmacokinetic and pharmacodynamic properties of TCD to optimize its delivery and bioavailability.

-

Explore the potential synergistic effects of TCD with existing therapeutic agents.

-

Thoroughly investigate the antimicrobial spectrum and mechanism of action of TCD.

By continuing to unravel the complexities of this fascinating molecule, the scientific community can pave the way for the development of novel and effective therapies derived from this valuable natural resource.

VII. References

-

Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia. (2022-01-19). MDPI. --INVALID-LINK--

-

Cucurbitacin E exhibits anti-inflammatory effect in RAW 264.7 cells via suppression of NF-κB nuclear translocation. (2013-05). PubMed. --INVALID-LINK--

-

Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition. (Date unavailable). PubMed. --INVALID-LINK--

-

Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities. (Date unavailable). PMC - NIH. --INVALID-LINK--

-

Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. (2021-07-23). MDPI. --INVALID-LINK--

-

Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways. (Date unavailable). PubMed. --INVALID-LINK--

-

Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides. (2024-06-11). MDPI. --INVALID-LINK--

-

Cucurbitacin E Alleviates Colonic Barrier Function Impairment and Inflammation Response and Improves Microbial Composition on Experimental Colitis Models. (2024-05-06). Taylor & Francis. --INVALID-LINK--

-

Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms. (2022-06-01). Bentham Science Publishers. --INVALID-LINK--

-

Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L. (Date unavailable). PMC - NIH. --INVALID-LINK--

-

Cucurbitane-type triterpenoids from the vines of Momordica charantia and their anti-inflammatory, cytotoxic, and antidiabetic activity. (2021-12-07). PubMed. --INVALID-LINK--

-

Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase. (2022-08-26). MDPI. --INVALID-LINK--

-

Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. (2021-07-23). NIH. --INVALID-LINK--

-

Recent Advances in the Application of Cucurbitacins as Anticancer Agents. (Date unavailable). PMC. --INVALID-LINK--

-

The effect of 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al and... (Date unavailable). ResearchGate. --INVALID-LINK--

-

Antimicrobial Activity and Chemical Composition of Momordica Charantia: A Review. (Date unavailable). Pharmacognosy Journal. --INVALID-LINK--

-

Pharmacokinetics and Biological Activity of Cucurbitacins. (Date unavailable). MDPI. --INVALID-LINK--

-

Pharmacokinetics and Biological Activity of Cucurbitacins. (2022-10-26). PMC - NIH. --INVALID-LINK--

-

THE EFFICACY OF CUCURBITANE TYPE TRITERPENOIDS, GLYCOSIDES AND PHENOLIC COMPOUNDS ISOLATED FROM MOMORDICA CHARANTIA: A REVIEW. (2011-05-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. --INVALID-LINK--

-

This compound | 85372-65-2. (Date unavailable). Benchchem. --INVALID-LINK--

-

Natural Compound 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al from Momordica charantia Acts as PPARγ Ligand. (2021-05-03). PubMed. --INVALID-LINK--

-

Anticancer anti-inflammatory activities of cucurbitacins from Cucurbita andreana. (2025-08-06). ResearchGate. --INVALID-LINK--

-

5β,19-Epoxycucurbitane Triterpenoids from Momordica charantia and Their Anti-Inflammatory and Cytotoxic Activity. (2025-08-05). ResearchGate. --INVALID-LINK--

-

Cucurbitacin E Alleviates Colonic Barrier Function Impairment and Inflammation Response and Improves Microbial Composition on Experimental Colitis Models. (2024-05-06). PMC - NIH. --INVALID-LINK--

-

Natural Compound 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al from Momordica charantia Acts as PPARγ Ligand. (Date unavailable). MDPI. --INVALID-LINK--

-

Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase. (2022-08-26). PubMed. --INVALID-LINK--

-

Antibacterial activity of Momordica charantia (Curcubitaceae) extracts and fractions. (Date unavailable). NIH. --INVALID-LINK--

-

5β,19-epoxycucurbitane triterpenoids from Momordica charantia and their anti-inflammatory and cytotoxic activity. (Date unavailable). PubMed. --INVALID-LINK--

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Compound 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al from Momordica charantia Acts as PPARγ Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compound 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al from Momordica charantia Acts as PPARγ Ligand [mdpi.com]

- 6. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of Momordica charantia (Curcubitaceae) extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (CAS No. 85372-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cucurbitane triterpenoid, 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (CAS No. 85372-65-2). This document delves into the physicochemical properties, spectral characteristics, natural sourcing, and significant biological activities of this compound. Notably, it explores its role as a hypoglycemic agent and a Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand. Detailed experimental protocols for the isolation of related compounds, and for conducting pertinent biological assays are provided to facilitate further research and development.

Introduction

This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family.[1] These compounds are well-known for their diverse and potent biological activities.[1] Isolated primarily from plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon), this specific molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of metabolic disorders.[2] This guide aims to consolidate the current knowledge on this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical and Spectral Properties

A thorough understanding of the physical, chemical, and spectral properties of this compound is fundamental for its isolation, characterization, and application in experimental settings.

Physicochemical Properties

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 85372-65-2 | [2] |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.71 g/mol | [1] |

| Appearance | White powder | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |

| Purity | Commercially available at ≥98% | [5] |

Spectral Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the tetracyclic core and the side chain. Key signals would include:

-

An aldehyde proton (CHO) signal in the downfield region (around δ 9.0-10.0 ppm).

-

Olefinic proton signals corresponding to the double bonds in the cucurbitane skeleton and the side chain.

-

Signals for protons on carbons bearing hydroxyl groups.

-

A series of overlapping signals in the aliphatic region from the steroidal backbone and methyl groups.

-

-

¹³C-NMR: The carbon NMR spectrum would confirm the presence of 30 carbon atoms. Characteristic signals would include:

-

A downfield signal for the aldehyde carbonyl carbon (around δ 190-200 ppm).

-

Signals for the olefinic carbons.

-

Signals for carbons attached to hydroxyl groups.

-

A number of aliphatic carbon signals corresponding to the tetracyclic system and the side chain.

-

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS experiments can provide valuable structural information about the cucurbitane skeleton and the side chain.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

-

A broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹).

-

C-H stretching bands for the aliphatic and olefinic protons (around 2850-3100 cm⁻¹).

-

A strong C=O stretching band for the aldehyde group (around 1720-1740 cm⁻¹).

-

C=C stretching bands for the double bonds (around 1600-1680 cm⁻¹).

Natural Occurrence and Isolation

This compound is a phytochemical found in various parts of plants from the Cucurbitaceae family, most notably Momordica charantia (bitter melon).[2] The isolation of this and other triterpenoids from their natural sources is a multi-step process.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of cucurbitane triterpenoids from Momordica charantia.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Extraction and Fractionation

This protocol provides a general procedure for the extraction and initial fractionation of triterpenoids from Momordica charantia.

-

Preparation of Plant Material: Fresh fruits of Momordica charantia are washed, sliced, and dried. The dried material is then ground into a fine powder.[8]

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating.[9]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or reversed-phase HPLC (RP-HPLC) to obtain the pure compound.[9]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activities, positioning it as a compound of interest for drug development.

Hypoglycemic and Antidiabetic Effects

One of the most well-documented activities of this compound is its ability to lower blood glucose levels.[2] Studies have shown that it can stimulate insulin secretion from pancreatic β-cells.[4] This effect is crucial for the management of type 2 diabetes.

PPARγ Ligand Activity

A key molecular mechanism underlying the antidiabetic effects of this compound is its function as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand.[2] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[2]

The activation of PPARγ by ligands like this compound initiates a cascade of events leading to improved insulin sensitivity.

Caption: Simplified signaling pathway of PPARγ activation.

Experimental Protocols for Biological Assays

4.3.1. PPARγ Ligand Activity Assay (Cell-Based)

This assay determines the ability of a compound to activate the PPARγ receptor.

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding for the PPARγ receptor, its heterodimeric partner RXR, and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPARγ receptor.

4.3.2. 2-NBDG Glucose Uptake Assay

This assay measures the uptake of glucose into cells, a key indicator of insulin sensitivity.

-

Cell Culture: A metabolically active cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) is cultured to an appropriate confluency.

-

Serum Starvation: Cells are serum-starved for a few hours to reduce basal glucose uptake.

-

Compound and Insulin Treatment: Cells are pre-treated with this compound, followed by stimulation with or without insulin.

-

2-NBDG Incubation: The fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for a specific period.

-

Fluorescence Measurement: After incubation, the cells are washed to remove excess 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates enhanced glucose uptake.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions should be taken when handling this compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Storage: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. Solutions of the compound, typically in DMSO, should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for the treatment of type 2 diabetes. Its well-defined role as a PPARγ ligand provides a clear mechanistic basis for its observed hypoglycemic effects. Further research into its pharmacology, toxicology, and formulation is warranted to fully explore its therapeutic utility. This guide provides a foundational resource to aid in these future investigations.

References

- 1. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia [mdpi.com]

- 4. mdpi-res.com [mdpi-res.com]

- 5. mdpi.com [mdpi.com]

- 6. Cucurbitane-type triterpenoids from the fruit pulp of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Discovery and Characterization of Triterpenoids from Momordica foetida

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Momordica foetida Schumach. (Cucurbitaceae), a perennial climbing herb native to tropical Africa, has a rich history in traditional medicine for treating ailments ranging from malaria and diabetes to microbial infections and inflammatory conditions.[1][2] The therapeutic potential of this plant is largely attributed to its complex phytochemical profile, particularly the presence of cucurbitane-type triterpenoids.[3][4][5] These tetracyclic triterpenes are a hallmark of the Momordica genus and have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][6][7] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals, detailing the systematic workflow for the discovery and characterization of novel triterpenoids from M. foetida. We will move beyond a simple listing of protocols to explain the scientific causality behind each experimental choice, ensuring a robust and reproducible approach to natural product drug discovery.

Phytochemical Landscape of Momordica foetida

Preliminary phytochemical screenings of M. foetida have revealed a diverse array of secondary metabolites. While compounds such as alkaloids, flavonoids, saponins, and tannins are present, the cucurbitane triterpenoids are of primary interest due to their potent and varied bioactivities.[1][2][8][9] These compounds are characterized by the cucurbitane skeleton, a tetracyclic triterpene backbone that can be extensively functionalized, leading to a vast diversity of structures.[10] Understanding this existing chemical landscape is the foundational first step, as it informs the entire strategy for extraction and purification.

Table 1: Representative Phytochemicals Isolated from Momordica foetida

| Compound Class | Specific Compound Example | Plant Part | Reference |

| Triterpenoid | 3β,7β-dihydroxyl-cucurbita-5,23,25-trien-19-al | Leaf | [3][11] |

| Triterpenoid | 1β-hydroxyfriedel-6-en-3-one | Whole Plant | [1][4] |

| Sterol Glycoside | Sitosteryl glucoside | Whole Plant | [3][4] |

| Flavonoid | Kaempferol-7-O-β-D-glucopyranoside | Leaf | [1][2] |

| Phenolic Glycoside | 5,7,4'-trihydroxyflavanone-7-O-β-D-glucopyranoside | Leaf | [1][3] |

The Discovery Workflow: From Plant to Pure Compound

The overarching goal of the initial phase is to efficiently separate the target triterpenoids from the highly complex matrix of the plant material. The success of this phase hinges on a rationally designed extraction and chromatographic purification strategy that exploits the specific physicochemical properties (primarily polarity) of cucurbitane triterpenoids.

Caption: Workflow for Triterpenoid Isolation.

Step-by-Step Protocol: Extraction

Expertise & Experience: The choice of a sequential extraction with solvents of increasing polarity is deliberate. A non-polar solvent like hexane first removes highly lipophilic compounds (fats, waxes) that could interfere with subsequent chromatography. Chloroform or ethyl acetate are ideal for targeting cucurbitane triterpenoids, which are moderately polar.[1][9][11] Finally, a polar solvent like methanol extracts highly polar compounds such as saponins and flavonoid glycosides.[1][2] This sequential approach provides a crude, yet effective, initial fractionation. For enhanced efficiency, modern techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can significantly reduce extraction time and solvent consumption.[12]

-

Preparation: Air-dry fresh leaves of M. foetida in the shade to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to maximize the surface area for solvent penetration.

-

Hexane Extraction: Macerate the powdered plant material (e.g., 1 kg) in n-hexane (e.g., 3 x 5 L) at room temperature for 24-48 hours per cycle. Filter and combine the hexane extracts. This step defats the material.

-

Chloroform/Ethyl Acetate Extraction: Air-dry the plant residue from the previous step. Subsequently, extract it with chloroform or ethyl acetate (e.g., 3 x 5 L) using the same maceration technique. This fraction is expected to be rich in triterpenoids.

-

Methanol Extraction: Dry the residue again and perform a final extraction with methanol (e.g., 3 x 5 L) to isolate polar constituents.

-

Concentration: Concentrate each of the three fractions (hexane, chloroform, methanol) separately using a rotary evaporator under reduced pressure at a temperature below 45°C to yield the crude extracts. The chloroform/ethyl acetate fraction is the primary target for further investigation.

Step-by-Step Protocol: Isolation and Purification

Trustworthiness: The purification process is a self-validating system. Each chromatographic step is monitored by Thin Layer Chromatography (TLC) to track the separation of compounds. Fractions with similar TLC profiles are pooled, and purification proceeds until a single spot is observed on the TLC plate under multiple solvent systems, indicating a high degree of purity.

-

Silica Gel Column Chromatography: Subject the crude chloroform extract (e.g., 20 g) to column chromatography on a silica gel (60-120 mesh) column.

-

Gradient Elution: Elute the column sequentially with solvent mixtures of increasing polarity. A common gradient starts with 100% hexane, gradually introducing ethyl acetate (e.g., hexane:EtOAc 95:5, 90:10, ... 0:100), and finishing with methanol.

-

Fraction Collection & Pooling: Collect fractions of a fixed volume (e.g., 100 mL). Analyze the fractions by TLC. Pool fractions that exhibit similar TLC profiles.

-

Preparative HPLC: Subject the pooled, semi-pure fractions that show promising bioactivity (in preliminary screens) to preparative reverse-phase HPLC (e.g., on a C18 column).[13]

-

Final Purification: Use an isocratic or shallow gradient elution with a suitable solvent system (e.g., methanol:water or acetonitrile:water) to isolate the individual compounds. Monitor the effluent with a UV or Evaporative Light Scattering Detector (ELSD).

-

Purity Confirmation: Confirm the purity of the isolated compound by analytical HPLC. A single, sharp peak is indicative of a pure compound.

The Elucidation Blueprint: Determining the Molecular Structure

Once a triterpenoid has been isolated in its pure form, its exact chemical structure must be determined. This is a puzzle-solving process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy forms the core of this process, providing the atom-by-atom connectivity map of the molecule.[14][15]

Caption: Workflow for Structural Elucidaion.

Core Spectroscopic Protocols

-

Mass Spectrometry (MS):

-

Protocol: Dissolve a minute quantity of the pure compound in a suitable solvent (e.g., methanol) and analyze using High-Resolution Mass Spectrometry (HR-MS), often with an Electrospray Ionization (ESI) source.[16]

-

Causality: HR-MS provides the high-accuracy mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to calculate the exact molecular formula. This is the non-negotiable first step that defines the atomic constituents of the new molecule.[17][18]

-

-

1D NMR Spectroscopy (¹H, ¹³C, DEPT):

-

Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD) and acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[14]

-

Causality:

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons.

-

¹³C NMR: Shows the number of distinct carbon atoms.

-

DEPT-135: A crucial experiment that distinguishes between CH, CH₂, and CH₃ carbons (CH and CH₃ are positive signals, CH₂ are negative), providing vital information about the carbon skeleton.[15]

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Protocol: Using the same sample, acquire a suite of 2D NMR spectra.

-

Causality: This is where the molecular structure is assembled.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the tracing of proton spin systems (e.g., -CH-CH₂-).[11][17]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of the individual spin systems identified in COSY, piecing together the entire molecular framework.[15][17][18]

-

-

By systematically interpreting these spectra—starting with the molecular formula from HR-MS, identifying the spin systems with ¹H and COSY, assigning carbons with ¹³C and HSQC, and finally connecting the fragments with HMBC—the complete, unambiguous structure of the novel triterpenoid can be elucidated.

Bioactivity and Mechanism of Action (MoA) Profiling

With a pure, structurally confirmed compound in hand, the focus shifts to characterizing its biological function. Based on the ethnobotanical uses of M. foetida and known activities of cucurbitane triterpenoids, key areas to investigate include anti-inflammatory, cytotoxic, antimicrobial, and antidiabetic properties.[1][3][19]

Table 2: Bioactivity Data for Representative Triterpenoids from Momordica Species

| Compound | Bioactivity | Assay | Result (IC₅₀ / MIC) | Reference |

| 3β,7β-dihydroxyl-cucurbita-5,23,25-trien-19-al | Antimicrobial | MIC Assay | 7.8 - 250 µg/mL | [11] |

| Momordicine I | Cytotoxicity | MTT Assay (IEC-18 cells) | GI₅₀ = 25.19 µM | [20] |

| Triterpenoid Glycoside | Anti-inflammatory | NO Inhibition (LPS-stimulated RAW 264.7 cells) | Significant Inhibition | [21] |

| Cucurbitane Triterpenoids | Antidiabetic | Glucose Uptake (C2C12 myotubes) | Enhanced Uptake | [19] |

| Taikugausin C & D | Cytotoxicity | MTT Assay (WiDr, HepG2, MCF-7) | Moderate Activity | [22] |

Step-by-Step Protocol: Anti-inflammatory Assay

Authoritative Grounding: Inflammation is a key driver of many chronic diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard and authoritative in vitro model for screening potential anti-inflammatory agents.[21][23] LPS, a component of bacterial cell walls, induces a strong inflammatory response, and the subsequent reduction in NO, a pro-inflammatory mediator, is a reliable indicator of anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isolated triterpenoid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

NO Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm. The quantity of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit NO production by 50%.

Caption: Potential MoA: Inhibition of the NF-κB Pathway.

Conclusion and Future Perspectives

The systematic workflow detailed in this guide—encompassing bio-assay guided extraction, multi-dimensional chromatographic purification, rigorous spectroscopic elucidation, and targeted bioactivity profiling—provides a robust framework for the discovery of novel triterpenoids from Momordica foetida. The cucurbitane triterpenoids from this plant represent a promising source of lead compounds for the development of new therapeutics, particularly in the areas of infectious disease, oncology, and inflammatory disorders.

Future research should focus on in vivo validation of the most promising compounds to assess their efficacy, pharmacokinetic profiles, and safety. It is crucial to note that while many triterpenoids show therapeutic potential, some cucurbitanes have been reported to be potentially toxic, necessitating thorough toxicological studies.[1][2][20] Elucidating the precise molecular targets and signaling pathways for the most active compounds will be paramount in transitioning these natural products from laboratory curiosities to clinically relevant drug candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values [frontiersin.org]

- 4. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of Extracts of Momordica Foetida Schumach. et Thonn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] PHYTOCHEMICAL SCREENING AND CHEMICAL ANALYSIS OF METHANOLIC EXTRACTS OF THE LEAVES OF THREE Momordica SPECIES OlubunmiAdenikeAkinwunmi | Semantic Scholar [semanticscholar.org]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells [mdpi.com]

- 13. Isolation and identification of cucurbitane-type triterpenoids with partial agonist/antagonist potential for estrogen receptors from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy [mdpi.com]

- 17. acgpubs.org [acgpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory properties of a triterpenoidal glycoside from Momordica cochinchinensis in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5β,19-epoxycucurbitane triterpenoids from Momordica charantia and their anti-inflammatory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

A Preliminary Investigative Framework for Assessing the Biological Potential of Novel Tricyclodecane (TCD) Scaffolds

Abstract: This technical guide outlines a phased, multi-disciplinary framework for the preliminary investigation of novel compounds built on the tricyclodecane (TCD) scaffold. The rigid, three-dimensional nature of the TCD framework presents a compelling platform for developing highly selective therapeutic agents.[1] This document provides field-proven insights and detailed protocols for a logical progression of studies, from computational prediction to foundational in vitro assays and preliminary in vivo assessments. The objective is to efficiently identify promising TCD-based candidates, elucidate their initial biological activity and liability profiles, and provide a robust data package for go/no-go decisions in early-stage drug discovery.

Introduction: The Tricyclodecane Scaffold - A Platform for Novel Therapeutics

The tricyclodecane (TCD) scaffold, a saturated hydrocarbon with the formula C₁₀H₁₆, is characterized by its rigid and structurally complex cage-like architecture.[2] This inherent rigidity is a highly desirable feature in medicinal chemistry, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity compared to more flexible molecules. Derivatives of TCD scaffolds, such as tricyclodecanedimethanol (TCDDM), are utilized in polymer science for their ability to impart thermal stability and mechanical strength, properties that stem from this fixed structure.[3][4][5] In drug discovery, this translates into the potential to design compounds that fit precisely into protein binding pockets, minimizing off-target effects. For instance, specific diazatricyclodecane derivatives have been synthesized and shown to possess high, selective affinity for μ-opioid receptors.[1]

The Phased Investigative Approach: From Silicon to System

To efficiently explore the therapeutic potential of a novel TCD compound, a phased approach is essential. This strategy minimizes resource expenditure by eliminating unsuitable candidates early in the process. The workflow progresses from computational (in silico) predictions to controlled laboratory (in vitro) experiments and finally to preliminary whole-organism (in vivo) studies.[6] This tiered methodology ensures that only compounds with the highest probability of success advance, supported by a continuously growing body of evidence.

Phase I: In Silico Profiling - Predicting Potential and Prioritizing Analogs

Before synthesis or biological testing, computational methods can predict a compound's potential and highlight possible liabilities.[7][8] This in silico phase is crucial for prioritizing which TCD analogs to advance, saving significant time and resources.[9][10]

Computational Modeling and Target Prediction

The initial step involves predicting fundamental physicochemical properties and potential biological targets. This process helps filter out compounds with poor drug-like characteristics from the outset.[8]

Protocol: Ligand-Based and Structure-Based Target Prediction

-

Ligand Preparation: Obtain or generate the 3D structure of the TCD compound. Perform energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or ChemDraw.[11]

-

Ligand-Based Target Prediction: Utilize online servers such as SwissTargetPrediction or PharmMapper.[11] These tools compare the 2D/3D structure of the TCD compound to databases of known bioactive ligands to predict potential protein targets.[12]

-

Structure-Based (Inverse Docking) Prediction: Screen the 3D structure of the TCD compound against a library of protein binding sites using inverse docking software (e.g., idock, TarFisDock). This helps identify proteins with which the molecule could potentially interact.[11][13]

-

ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][12] This provides an early warning for potential pharmacokinetic or toxicity issues.